Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516156
InChI: InChI=1S/C9H8N2O2S.Na/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H7N2NaO2S
Molecular Weight: 230.22 g/mol

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

CAS No.:

Cat. No.: VC16516156

Molecular Formula: C9H7N2NaO2S

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate -

Specification

Molecular Formula C9H7N2NaO2S
Molecular Weight 230.22 g/mol
IUPAC Name sodium;2-(1,3-benzothiazol-2-ylamino)acetate
Standard InChI InChI=1S/C9H8N2O2S.Na/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
Standard InChI Key WIZKXROEWHXBNG-UHFFFAOYSA-M
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[Na+]

Introduction

Structural and Molecular Characteristics

Core Architecture

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate features a benzothiazole ring—a heterocyclic structure comprising a benzene fused to a thiazole ring containing sulfur and nitrogen atoms. The aminoacetate group (-NH-CH₂-COO⁻Na⁺) is attached at the 2-position of the benzothiazole, contributing to its solubility in polar solvents. The sodium salt form enhances aqueous solubility, critical for biological assays and industrial applications.

Spectroscopic Confirmation

Nuclear magnetic resonance (¹H-NMR) spectroscopy reveals distinct peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm), the methylene group of the acetate moiety (δ 3.8–4.2 ppm), and the amine proton (δ 5.5 ppm) . Infrared (IR) spectroscopy identifies key functional groups: N-H stretching (3300 cm⁻¹), C=O of the carboxylate (1600 cm⁻¹), and C-S bonds (690 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 230.22, consistent with the molecular formula C₉H₇N₂NaO₂S.

Table 1: Key Physical and Spectral Data

PropertyValue/ObservationSource
Molecular Weight230.22 g/mol
Melting Point194–196°C (decomposes)
¹H-NMR (DMSO-d₆)δ 7.2–8.1 (aromatic), 3.8–4.2 (CH₂)
IR (KBr)3300 (N-H), 1600 (C=O) cm⁻¹

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The compound is typically synthesized via a three-step process:

  • Formation of 2-Aminobenzothiazole: Reacting 4-chloroaniline with thiourea in the presence of bromine yields 2-amino-6-chlorobenzothiazole .

  • Acetylation: Treating the amine with ethyl chloroacetate in acetone under reflux forms ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate .

  • Saponification: Hydrolysis with sodium hydroxide produces the sodium salt, isolated via precipitation.

Green Chemistry Innovations

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes, improving yields from 70% to 92%. Solvent-free conditions using ball milling or ultrasound irradiation minimize waste, aligning with sustainable practices .

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Advantages
Conventional Reflux7024Low equipment cost
Microwave-Assisted920.5Energy-efficient
Ultrasound Irradiation852Solvent-free, scalable

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate exhibit broad-spectrum antimicrobial properties. Substitutions at the benzene ring’s 6-position (e.g., -Cl, -OCH₃) enhance activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The mechanism involves inhibition of DNA gyrase, critical for bacterial replication .

Stability and Reactivity Profiling

pH-Dependent Stability

The compound remains stable at pH 6–8 but degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions, forming 2-aminobenzothiazole and sodium glycolate. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, necessitating storage at 2–8°C.

Reactivity in Solution

As a weak acid (pKₐ ≈ 4.5), the carboxylate group participates in nucleophilic substitutions. Reactivity with alkyl halides yields ester derivatives, useful for prodrug design .

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